molecular formula C14H21N7O3S B11366791 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide

Cat. No.: B11366791
M. Wt: 367.43 g/mol
InChI Key: HWIJUDURLQFUST-UHFFFAOYSA-N
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Description

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a triazole ring, and a sulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide typically involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the introduction of the sulfanyl group and the acetylamino moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, leading to the formation of different reduced derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and triazole derivatives, such as:

  • 4-(acetylamino)-5-chloro-2-methoxybenzoic acid methyl ester
  • 4-acetamidobenzoic acid
  • 2-methoxy-4-acetylamino-5-chloro methyl benzoate

Uniqueness

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21N7O3S

Molecular Weight

367.43 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C14H21N7O3S/c1-5-20(6-2)10(23)8-25-14-17-16-13(21(14)7-3)11-12(15-9(4)22)19-24-18-11/h5-8H2,1-4H3,(H,15,19,22)

InChI Key

HWIJUDURLQFUST-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(CC)CC)C2=NON=C2NC(=O)C

Origin of Product

United States

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